N-[(2-methoxyadamantan-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Description
Structural Characterization
Molecular Architecture and Stereochemical Configuration
Adamantane Core Topology and Methoxy Substituent Orientation
The adamantane core is a rigid, fused bicyclic structure composed of three diamondoid (cage-like) units. Its 2-methoxy substituent occupies a bridgehead position, adopting a chair-like conformation due to steric constraints. The methoxy group’s (-OCH₃) orientation is influenced by the adamantane’s tetrahedral geometry, with the oxygen atom positioned in a pseudo-equatorial arrangement to minimize steric hindrance. This configuration is critical for stabilizing the molecule’s spatial arrangement.
Oxazole-Phenyl Conjugation System Analysis
The 1,2-oxazole ring is conjugated with a phenyl group at the C5 position, forming a π-electron-rich system. The oxazole’s electronic structure involves resonance between the nitrogen and oxygen atoms, which delocalizes electron density across the ring. The phenyl substituent enhances aromatic stabilization through conjugation, while the oxazole’s electron-withdrawing nature modulates the phenyl’s reactivity. This conjugation system is essential for the compound’s potential biological interactions.
Carboxamide Linker Spatial Arrangement
The carboxamide linker (-CONH-) connects the adamantane core to the oxazole-phenyl system. The amide bond exhibits planarity due to resonance between the carbonyl and adjacent NH group. The NH group’s lone pair participates in hydrogen bonding, while the carbonyl group engages in dipole-dipole interactions. The spatial arrangement of the linker allows for rotational flexibility around the NH-CH₂ axis, enabling conformations that balance steric and electronic effects.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Signature Analysis
1.2.1.1 1H NMR Key Signals
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Adamantane bridgehead | 1.8–2.1 | Singlet | – |
| Methoxy (-OCH₃) | 3.2–3.5 | Singlet | 3H |
| Oxazole C4 proton | 7.0–7.4 | Doublet | 1H |
| Phenyl aromatic | 7.4–7.8 | Multiplet | 5H |
The adamantane’s rigid structure produces distinct upfield shifts for bridgehead protons. The methoxy group’s singlet indicates no adjacent protons. The oxazole’s C4 proton couples with adjacent aromatic protons, yielding a doublet. Phenyl protons show typical aromatic splitting patterns.
1.2.1.2 13C NMR Correlations
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Adamantane bridgehead | 28.5–37.8 |
| Methoxy (CH₃) | 55.0–56.5 |
| Oxazole C2 (N-adjacent) | 150.0–155.0 |
| Phenyl carbons | 120.0–140.0 |
The adamantane’s carbons exhibit low chemical shifts due to their sp³ hybridization. The oxazole’s carbons reflect electron-withdrawing effects from the oxygen and nitrogen atoms.
High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns
The molecular ion peak at m/z 372.195 (calculated for C₂₂H₂₆N₂O₃) confirms the molecular formula. Key fragmentation pathways include:
- Loss of Methoxy Group : Cleavage at the adamantane-CH₂-N bond yields m/z 330.185 (C₂₀H₂₄N₂O₂).
- Oxazole Ring Breakage : Fragmentation of the oxazole-phenyl system produces m/z 215.123 (C₁₃H₁₁NO₂).
- Carboxamide Cleavage : Homolytic rupture of the CONH bond generates m/z 308.184 (C₁₉H₂₄N₂O₂) and m/z 63.034 (CH₂=O).
Infrared (IR) Vibrational Mode Correlations
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Amide N-H stretch | 3300–3350 | Secondary amide NH |
| Amide C=O stretch | 1680–1700 | Conjugated carbonyl |
| Oxazole C=N/C-O | 1500–1600 | Aromatic ring vibrations |
| Phenyl C-H stretch | 1450–1500 | Aromatic bending |
| Adamantane C-H stretch | 2800–2900 | Aliphatic CH₂/CH |
The amide’s N-H stretch is broad due to hydrogen bonding, while the C=O stretch is shifted to lower wavenumbers by resonance with the oxazole ring. Oxazole vibrations overlap with phenyl modes, complicating direct assignment.
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-26-22(17-8-14-7-15(10-17)11-18(22)9-14)13-23-21(25)19-12-20(27-24-19)16-5-3-2-4-6-16/h2-6,12,14-15,17-18H,7-11,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICOOHPYCYOBKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=NOC(=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, which is then reacted with appropriate reagents to form the oxazole ring. The reaction conditions often include the use of solvents like toluene and catalysts such as tetrabutylammonium iodide . The final step involves the coupling of the adamantane derivative with the oxazole ring under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent reaction parameters. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyadamantan-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2-methoxyadamantan-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane derivative is known to interact with cellular membranes, potentially altering their properties and affecting cellular functions. The oxazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues of 1,2-Oxazole-3-Carboxamides
The compound shares structural homology with 5-substituted 1,2-oxazole-3-carboxamides reported in , such as N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide. Key comparisons include:
Comparison with 1,3,4-Oxadiazole Derivatives
describes 5-phenyl-1,3,4-oxadiazole derivatives (e.g., compounds 6c–6g ) with furan-carbohydrazide backbones. While these share a phenyl-substituted heterocycle, key differences include:
- Heterocycle Type : 1,2-Oxazole (target) vs. 1,3,4-oxadiazole (). The 1,2-oxazole’s reduced aromaticity may influence electron distribution and binding interactions.
- Functional Groups : The target’s adamantane-methyl carboxamide contrasts with ’s hydrazide and imine substituents. Hydrazides (e.g., 6c–6g ) exhibit distinct hydrogen-bonding and polarity profiles .
Adamantane-Containing Analogues
No adamantane-bearing compounds are explicitly detailed in the evidence. However, the 2-methoxyadamantane group in the target compound may parallel the role of bicyclic or polycyclic moieties in enhancing membrane permeability and resistance to oxidative metabolism, as seen in drugs like rimantadine.
Research Implications and Gaps
- Synthetic Challenges : Adamantane functionalization often requires harsh conditions, which may explain the absence of synthetic protocols in the provided evidence.
Biological Activity
N-[(2-methoxyadamantan-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide is a compound that belongs to the oxazole family, which is known for its significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 314.38 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has shown that oxazole derivatives exhibit considerable antimicrobial properties. For instance, a study evaluating various oxazole derivatives reported significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.8 to 3.2 µg/ml against pathogens like Candida albicans and Staphylococcus aureus .
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| 11 | 1.6 | C. albicans |
| 12 | 0.8 | C. tropicalis |
| Reference | 3.2 | Ampicillin |
Anticancer Activity
The compound's anticancer potential has also been explored. A series of oxazole derivatives were tested for their ability to inhibit cancer cell proliferation, showing IC values in the low micromolar range against various cancer cell lines . Specifically, compounds similar to this compound demonstrated promising results in inhibiting cell growth and inducing apoptosis.
The mechanism of action for oxazole derivatives often involves the inhibition of key enzymes involved in cellular processes. For example, certain derivatives have been shown to inhibit alkaline ceramidases (ACERs), which are implicated in sphingolipid metabolism and cancer progression . This inhibition can lead to altered cell signaling pathways that promote apoptosis in cancer cells.
Case Studies
- In Vivo Studies : In a study involving neuroblastoma models, a related oxazole derivative was administered, resulting in significant tumor reduction compared to control groups. The study highlighted the compound's ability to penetrate the blood-brain barrier and its favorable pharmacokinetic profile .
- Structure–Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications on the phenyl ring significantly enhanced biological activity. For instance, substituents such as halogens or alkyl groups improved potency against specific targets .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing N-[(2-methoxyadamantan-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Stepwise synthesis : Begin with the preparation of the adamantane-methoxy intermediate via alkylation or substitution reactions. For example, methoxyadamantane derivatives can be synthesized using sodium methoxide in methanol for nucleophilic substitution .
- Oxazole ring formation : Employ cyclization reactions using reagents like phosphoryl chloride (POCl₃) or dehydrating agents to construct the 1,2-oxazole core, as demonstrated in analogous oxazole-carboxamide syntheses .
- Coupling steps : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the adamantane-methoxy moiety with the oxazole-carboxamide fragment under anhydrous conditions .
- Optimization : Microwave-assisted synthesis can reduce reaction times and improve yields, as seen in related oxazole derivatives .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment of this compound?
- Spectroscopic methods :
- NMR spectroscopy : ¹H and ¹³C NMR can confirm substituent positions (e.g., methoxyadamantane protons at δ 1.5–2.5 ppm; oxazole protons at δ 6.5–8.0 ppm) .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-O-C stretch for methoxy at ~1250 cm⁻¹) .
- Chromatography :
- HPLC : Monitor reaction progress and purity using reverse-phase C18 columns with UV detection .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s binding affinity to biological targets?
- Methodology :
- Analog synthesis : Systematically modify the adamantane (e.g., substituent size, polarity) and oxazole (e.g., phenyl substitution patterns) moieties .
- In vitro assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or enzymatic inhibition assays .
- Computational docking : Perform molecular dynamics simulations to predict binding modes and guide synthetic modifications .
Q. What experimental approaches can resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Strategies :
- Standardized assays : Replicate studies under controlled conditions (e.g., pH, temperature) to minimize variability .
- Compound validation : Ensure purity (>95% via HPLC) and stability (e.g., assess degradation under assay conditions) .
- Orthogonal assays : Cross-validate results using alternative methods (e.g., SPR for binding affinity vs. cell-based viability assays) .
Q. How can computational modeling guide the optimization of pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Tools :
- ADMET prediction : Use software like SwissADME to predict logP, aqueous solubility, and cytochrome P450 interactions .
- Metabolite identification : Simulate phase I/II metabolism with tools like GLORY or MetaSite to prioritize stable derivatives .
- Experimental validation :
- Microsomal stability assays : Compare predicted vs. observed half-life in liver microsomes .
Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallographic data vs. computational structural predictions?
- Resolution steps :
- Re-refinement : Use software like SHELXL to re-analyze X-ray diffraction data, adjusting parameters (e.g., thermal displacement factors).
- DFT calculations : Compare computed (e.g., Gaussian) and experimental bond lengths/angles to identify outliers .
- Cross-validation : Validate hydrogen bonding networks via NMR (e.g., NOESY for spatial proximity) .
Experimental Design for Biological Screening
Q. What in vitro and in vivo models are suitable for evaluating this compound’s anti-inflammatory potential?
- In vitro :
- Cell-based assays : Measure inhibition of TNF-α or IL-6 secretion in LPS-stimulated macrophages .
- In vivo :
- Murine models : Use carrageenan-induced paw edema or DSS-induced colitis to assess efficacy .
- Controls : Include reference inhibitors (e.g., dexamethasone) and vehicle controls to validate assay specificity .
Synthetic Challenges and Solutions
Q. What are common side reactions during the synthesis of the adamantane-oxazole hybrid, and how can they be mitigated?
- Challenges :
- Adamantane alkylation : Competing elimination reactions may occur; use bulky bases (e.g., DBU) to favor substitution .
- Oxazole ring instability : Avoid prolonged exposure to strong acids/bases; stabilize intermediates via tert-butyldimethylsilyl (TBS) protection .
- Monitoring : Track side products via LC-MS and optimize quenching protocols (e.g., rapid cooling after coupling steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
